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This guide provides an in-depth analysis of the initial in-vitro studies that established the
foundational efficacy profile of pegunigalsidase-alfa, a PEGylated recombinant alpha-
galactosidase A enzyme replacement therapy for Fabry disease. The data presented herein,
derived from key preclinical investigations, highlights the enhanced stability and sustained
enzymatic activity of pegunigalsidase-alfa compared to existing therapies, agalsidase alfa and
agalsidase beta.

Enhanced In-Vitro Stability

A pivotal study by Kizhner et al. (2015) demonstrated the superior stability of pegunigalsidase-
alfa (then referred to as PRX-102) in conditions mimicking human plasma and the lysosomal
environment. This enhanced stability is attributed to its unique molecular structure, a plant cell-
expressed recombinant human a-Galactosidase-A that is chemically modified by PEGylation to
form a covalently cross-linked homodimer.

Stability in Human Plasma

In a comparative analysis, pegunigalsidase-alfa exhibited significantly prolonged enzymatic
activity in human plasma at 37°C. After one hour of incubation, pegunigalsidase-alfa retained
approximately 30% of its initial activity, whereas both agalsidase alfa and agalsidase beta were
completely inactivated.
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Stability under Lysosomal-Like Conditions

Under simulated lysosomal conditions (pH 4.6), the stability of pegunigalsidase-alfa was even
more pronounced. It maintained over 80% of its enzymatic activity after ten days of incubation.
In contrast, the commercially available enzymes lost all activity within two days under the same
conditions.[1]

Table 1: Comparative In-Vitro Stability of a-Galactosidase A Enzymes

Pegunigalsidase-

Agalsidase Alfa &
Alfa (PRX-102)

Condition Time Point . L Beta Residual
Residual Activity o
Activity (%)
(%)
Human Plasma (37°C) 1 hour ~30% 0%
Lysosomal-Like (pH
2 days >80% 0%
4.6)
Lysosomal-Like (pH
10 days >80% 0%

4.6)

Enzymatic Activity and Kinetics

The enzymatic activity of pegunigalsidase-alfa was assessed using the synthetic substrate 4-
methylumbelliferyl-a-D-galactopyranoside (4-MUG). While the kinetic parameters (Km and
Vmax) of pegunigalsidase-alfa were found to be statistically different from those of agalsidase
alfa and agalsidase beta, these variations did not translate to significant biochemical functional
differences in the in-vitro setting.[1]

Table 2: Kinetic Parameters of a-Galactosidase A Enzymes
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Enzyme Km (mM) Vmax (nmol/h/mg)

Pegunigalsidase-Alfa (PRX-

26+0.2 135+ 2
102)
Agalsidase Alfa 3.3£0.3 123+4
Agalsidase Beta 3.9+0.2 129+ 2

Data from Kizhner et al., 2015. Values are presented as mean + standard deviation.

Cellular Uptake in Fabry Patient Fibroblasts

In-vitro studies using primary human fibroblasts from Fabry patients confirmed the cellular
uptake of pegunigalsidase-alfa.[1] Notably, its uptake mechanism appears to be independent
of the mannose-6-phosphate (M6P) receptor, which is the primary pathway for the cellular
internalization of agalsidase alfa and agalsidase beta. This is because pegunigalsidase-alfa,
being produced in plant cells, lacks M6P moieties on its glycans. Further investigations using
sugar inhibitors, such as M6P and mannan, did not impede its cellular uptake, suggesting an

alternative internalization pathway.

Globotriaosylceramide (Gb3) Reduction

While the primary focus of initial in-vitro work was on stability and activity, subsequent
preclinical in-vivo studies in a Fabry mouse model demonstrated the efficacy of
pegunigalsidase-alfa in reducing the pathological substrate, globotriaosylceramide (Gb3).
Repeated administration of the enzyme resulted in a significant reduction of Gb3 levels in key
affected tissues, including the kidney (64% residual content), heart (23% residual content), skin
(5.7% residual content), and spleen (16.2% residual content), with the liver being cleared of
Gb3.[1] These in-vivo findings strongly suggest that the enhanced in-vitro stability and
sustained activity of pegunigalsidase-alfa translate to effective substrate reduction at the

tissue level.

Experimental Protocols
In-Vitro Stability Assay
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Objective: To compare the stability of pegunigalsidase-alfa with agalsidase alfa and
agalsidase beta in human plasma and under lysosomal-like conditions.

Methodology:

e Plasma Stability: The enzymes were incubated in human plasma at 37°C. Aliquots were
taken at various time points.

e Lysosomal-Like Stability: The enzymes were incubated in a buffer at pH 4.6 to simulate the
lysosomal environment. Aliquots were collected over several days.

o Activity Measurement: The residual enzymatic activity in the aliquots was determined by
measuring the hydrolysis of the synthetic substrate 4-methylumbelliferyl-a-D-
galactopyranoside (4-MUG). The fluorescence of the released 4-methylumbelliferone was
guantified to calculate the enzyme activity.

Enzyme Kinetics Assay

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for
pegunigalsidase-alfa, agalsidase alfa, and agalsidase beta.

Methodology:
o Arange of concentrations of the 4-MUG substrate was prepared.

» The initial reaction velocity was measured for each enzyme at each substrate concentration
by monitoring the rate of fluorescent product formation over time.

e The kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax
(maximum reaction velocity), were calculated by fitting the data to the Michaelis-Menten
eguation using non-linear regression analysis.

Cellular Uptake Assay

Objective: To demonstrate the uptake of pegunigalsidase-alfa into Fabry patient-derived
fibroblasts.

Methodology:
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Primary fibroblasts were cultured from skin biopsies of patients with Fabry disease.
The cultured fibroblasts were incubated with pegunigalsidase-alfa.

The localization of the enzyme within the cells was visualized using immunofluorescence
microscopy with antibodies specific to a-galactosidase A.

To investigate the uptake mechanism, the assay was repeated in the presence of inhibitors
of known endocytic pathways, such as mannose-6-phosphate and mannan.

Globotriaosylceramide (Gb3) Reduction Assay (In-Vitro
Principle)

Objective: To assess the ability of pegunigalsidase-alfa to reduce the accumulation of Gb3 in
Fabry patient fibroblasts.

Methodology:

Fabry patient fibroblasts, which inherently accumulate Gb3, are cultured in a suitable
medium.

The cells are treated with varying concentrations of pegunigalsidase-alfa over a defined
period.

Following treatment, the cells are harvested, and cellular lipids are extracted.

The amount of Gb3 in the lipid extract is quantified using a sensitive analytical method, such
as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The reduction in Gb3 levels in treated cells is compared to untreated control cells to
determine the efficacy of the enzyme.

Visualizations
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In-Vitro Stability Assay Workflow
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Cellular Uptake and Gb3 Reduction Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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